2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the thiophene and pyridine rings through a series of coupling reactions. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce partially hydrogenated compounds.
Scientific Research Applications
2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
- 2-(naphthalen-1-yl)-N-((2-(furan-3-yl)pyridin-4-yl)methyl)acetamide
- 2-(naphthalen-1-yl)-N-((2-(pyridin-3-yl)pyridin-4-yl)methyl)acetamide
Uniqueness
What sets 2-(naphthalen-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide apart from similar compounds is its unique combination of the naphthalene, thiophene, and pyridine rings. This structural arrangement imparts distinct electronic and steric properties, making it particularly useful in specific applications such as organic electronics and medicinal chemistry.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-22(13-18-6-3-5-17-4-1-2-7-20(17)18)24-14-16-8-10-23-21(12-16)19-9-11-26-15-19/h1-12,15H,13-14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCQMBMZICJFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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